
5-(3-Chloropropyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropyl)-1,3-thiazole is an organic compound featuring a thiazole ring substituted with a 3-chloropropyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1,3-thiazole typically involves the reaction of thiazole with 3-chloropropyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as chloroplatinic acid can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted thiazoles, thiazole oxides, and reduced thiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Chloropropyl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine
Its unique structure allows for the exploration of new pharmacophores .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiazole ring’s electronic properties play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionyl chloride: Similar in structure but lacks the thiazole ring.
4,5,6,7-Tetrabromo-1-(3-chloropropyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a thiazole ring.
Uniqueness
5-(3-Chloropropyl)-1,3-thiazole is unique due to the presence of both a thiazole ring and a 3-chloropropyl group. This combination provides distinct reactivity and potential applications not found in similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industry.
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
5-(3-chloropropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2 |
InChI Key |
WDPKPYMPOCPCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




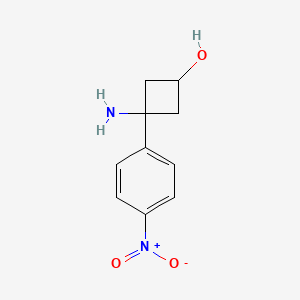
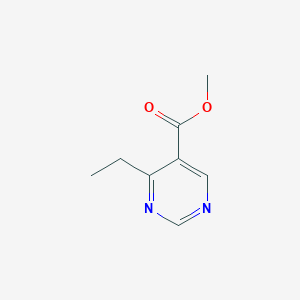


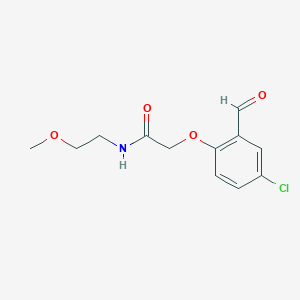
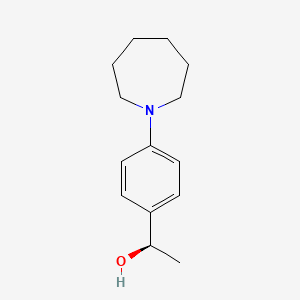
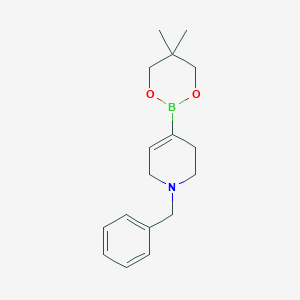


![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)

![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)
